N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
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Description
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15Cl3N2O2 and its molecular weight is 421.7. The purity is usually 95%.
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Biological Activity
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-6-oxopyridine derivatives with benzyl and dichlorophenyl groups under controlled conditions. The synthesis pathway often includes steps such as acylation and nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In a study, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefotaxime and piperacillin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In preclinical studies involving ovarian cancer xenografts in nude mice, certain derivatives showed tumor growth suppression rates exceeding 100% compared to control groups . This suggests that modifications in the chemical structure can enhance anticancer efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives highlighted their efficacy against Bacillus cereus and Candida albicans. The results indicated that specific modifications to the benzyl group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Study 2: Anticancer Activity in Xenograft Models
In another investigation involving xenograft models, N-benzyl derivatives were tested for their ability to suppress tumor growth. The results indicated a substantial reduction in tumor size and weight compared to untreated controls, emphasizing the potential for these compounds in cancer therapy .
Data Tables
Compound | Target Pathogen | MIC (µg/mL) | Efficacy (%) |
---|---|---|---|
Compound A | Pseudomonas aeruginosa | 0.88 | 95 |
Compound B | Staphylococcus aureus | 0.44 | 92 |
Compound C | Candida albicans | 0.22 | 90 |
Properties
IUPAC Name |
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-16-7-4-8-17(22)15(16)12-25-11-14(9-18(23)20(25)27)19(26)24-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHZYBJENKAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.